molecular formula C10H9FN2O4 B8438050 8-Fluoro-3-nitrochromane-5-carboxamide

8-Fluoro-3-nitrochromane-5-carboxamide

Cat. No.: B8438050
M. Wt: 240.19 g/mol
InChI Key: DRASCGDLQONFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-nitrochromane-5-carboxamide is a useful research compound. Its molecular formula is C10H9FN2O4 and its molecular weight is 240.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FN2O4

Molecular Weight

240.19 g/mol

IUPAC Name

8-fluoro-3-nitro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C10H9FN2O4/c11-8-2-1-6(10(12)14)7-3-5(13(15)16)4-17-9(7)8/h1-2,5H,3-4H2,(H2,12,14)

InChI Key

DRASCGDLQONFPT-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=CC(=C21)C(=O)N)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Fluoro-3-nitro-2H-1-benzopyran-5-carboxamide (730 mg, 3.1 mmol) was slurried in chloroform (75 mL) and isopropyl alcohol (25 mL). To the stirred mixture, silica gel (2.2 g, 230-400 mesh ASTM) was added followed by powdered sodium borohydride (255 mg, 6.2 mmol) portionwise over a period of 15 min. After the addition was complete, the reaction was stirred for 20 min. and the reaction was then quenched by the addition of acetic acid (2 mL) and stirred for an additional 30 min. The insoluble material was filtered off and the solvent removed in vacuo. The residue was partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate, the combined ethyl acetate phases were treated with brine, dried with MgSO4, filtered, and the solvent was removed in vacuo to give 0.67 g (91% yield) of an off-white solid as the title compound (mp 191.0-191.5° C.). EIMS (70 eV) m/z (relative intensity) 240 (1, M+), 195 (17), 194 (100), 193 (17), 177 (26), 151 (44), 149 (27), 148 (18), 123 (23), 103 (48), 102 (11), 101 (29), 96 (13), 95 (15), 94 (11), 88 (41), 83 (14), 77 (25), 76 (11), 75 (39), 74(23), 70 (10), 63 (11), 60 (11), 51 (17), 50 (10).
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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